1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine
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Overview
Description
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines It features a piperazine ring attached to a pyridine ring, with an ethanamine group linked to the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine typically involves the reaction of 6-chloropyridin-3-amine with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine and pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound can interact with neurotransmitter receptors, influencing pathways related to mood and cognition .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanamine: Similar structure but with a piperidine ring instead of piperazine.
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: Contains a pyrazole ring instead of piperazine.
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Boronic acid derivative with similar core structure
Uniqueness
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific combination of piperazine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-(6-piperazin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c1-9(12)10-2-3-11(14-8-10)15-6-4-13-5-7-15/h2-3,8-9,13H,4-7,12H2,1H3 |
InChI Key |
AZXFGIPRBMDMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCNCC2)N |
Origin of Product |
United States |
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